![molecular formula C21H27N5O4S B2916748 N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide CAS No. 902292-24-4](/img/no-structure.png)

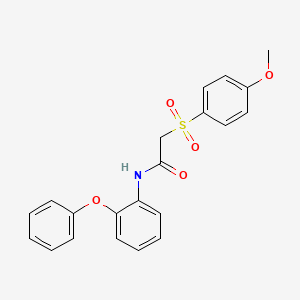

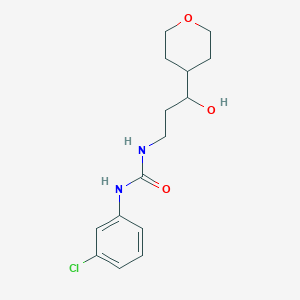

N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It would look at what types of reactions the compound undergoes, what products are formed, and what the mechanisms of these reactions are .Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It would also look at the compound’s chemical properties, such as its acidity or basicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

Compounds with complex structures involving chromone-pyrimidine and thioxo-pyrimidine have been synthesized using environmentally friendly methods, showing potent antimicrobial activity. For example, derivatives synthesized through ionic liquid-promoted methods have shown significant antibacterial and antifungal properties, with some compounds demonstrating equipotent activity compared to standard drugs like miconazole. These studies highlight the compounds' potential as oral drug candidates due to their good oral drug-like properties and non-cytotoxic nature (Tiwari et al., 2018).

Anticancer and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which include structures related to pyrimidine derivatives, has demonstrated significant anti-inflammatory and analgesic activities. These compounds have shown to be potent cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some derivatives displaying high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects. This suggests their potential utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Heterocyclic Systems Synthesis

Research into the synthesis of heterocyclic compounds, particularly those involving pyrido and pyrimidino indole derivatives, has yielded new molecules with potential pharmaceutical applications. These synthesized compounds, through reactions like the Biginelli reaction, have been explored for their antioxidant and antimicrobial activities. The innovative use of microwave-assisted synthesis has improved yields and reduced reaction times, showcasing the efficiency of modern synthesis methods in creating compounds with significant biological activities (Youssef & Amin, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide involves the reaction of two starting materials, 2-(acetylamino)ethylamine and 6-bromo-8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carboxylic acid, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-(acetylamino)ethylamine", "6-bromo-8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carboxylic acid", "Hexanoyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: React 2-(acetylamino)ethylamine with 6-bromo-8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carboxylic acid in the presence of triethylamine and hexanoyl chloride to form N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide.", "Step 2: Purify the product by recrystallization from methanol.", "Step 3: React the purified product with hydrochloric acid to remove the acetyl group and form N-ethyl-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide.", "Step 4: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent.", "Step 7: Recrystallize the purified product from methanol to obtain the final product, N-[2-(ethylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide." ] } | |

CAS-Nummer |

902292-24-4 |

Produktname |

N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide |

Molekularformel |

C21H27N5O4S |

Molekulargewicht |

445.54 |

IUPAC-Name |

N-(2-acetamidoethyl)-6-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)hexanamide |

InChI |

InChI=1S/C21H27N5O4S/c1-13(27)22-9-10-23-17(28)6-4-3-5-11-26-20(29)19-18(25-21(26)31)15-12-14(30-2)7-8-16(15)24-19/h7-8,12,24H,3-6,9-11H2,1-2H3,(H,22,27)(H,23,28)(H,25,31) |

InChI-Schlüssel |

UTYUBIZECJWGLY-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCNC(=O)CCCCCN1C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)NC1=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2916674.png)

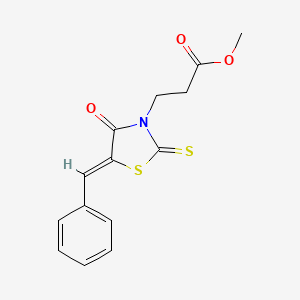

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)

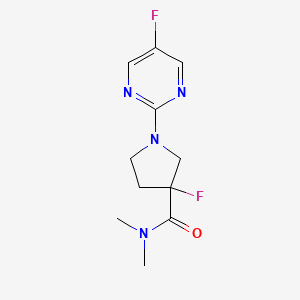

![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)

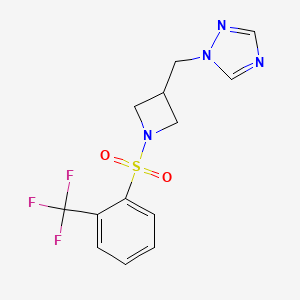

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)